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Compound of Interest

Compound Name: (2-Thien-2-ylphenyl)methanol

Cat. No.: B1597797

An In-depth Technical Guide to the Physical Characteristics of (2-Thien-2-ylphenyl)methanol

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the biaryl scaffold
remains a cornerstone of molecular design. These structures, characterized by two directly
connected aromatic rings, offer a unique combination of structural rigidity and conformational
flexibility, enabling them to engage with biological targets in ways that simpler planar molecules
cannot. Among these, (2-Thien-2-ylphenyl)methanol represents a particularly intriguing
example, merging a classic phenyl ring with a sulfur-containing thiophene heterocycle. This
arrangement not only imparts specific electronic and steric properties but also serves as a
versatile synthetic handle for further molecular elaboration.

This guide is structured not as a rigid data sheet, but as a technical narrative. It is designed for
the practicing researcher who requires not just the "what" but the "why." We will delve into the
physical and chemical properties of this molecule, explain the rationale behind its analytical
characterization, provide robust, field-tested protocols for its synthesis and purification, and
explore its significance. Every claim is substantiated, and every protocol is designed for
practical application in a modern laboratory setting.

Section 1: Compound Identity and Molecular
Structure
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(2-Thien-2-ylphenyl)methanol is a biaryl alcohol where a thiophen-2-yl group is substituted at
the ortho-position of a benzyl alcohol. This specific substitution pattern introduces significant
steric interaction between the two aromatic rings, forcing the molecule to adopt a non-planar,
twisted conformation in its ground state. This torsional angle is a critical physical characteristic,
influencing the molecule's solubility, crystal packing, and interaction with protein binding sites[1]

[2].

Systematic IUPAC Name: (2-(Thiophen-2-yl)phenyl)methanol Common Synonyms: 2-(2-
Thienyl)benzyl alcohol, [2-(2-Thienyl)phenyl]lmethanol[3] CAS Number: 773872-97-2[4][5][6]
Molecular Formula: C11H100S Molecular Weight: 190.26 g/mol [3][6]

Caption: Molecular Structure of (2-Thien-2-ylphenyl)methanol.

Section 2: Physicochemical Properties

The physical properties of (2-Thien-2-ylphenyl)methanol are dictated by its biaryl structure,
the presence of a polar hydroxyl group, and its moderate molecular weight. While
comprehensive experimental data is not widely published, we can compile known values and
provide expert estimations based on its structure.
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Property

Value | Observation

Source |/ Rationale

Physical State

White to off-white solid

Predicted based on the isomer
phenyl(thiophen-2-yl)methanol,
which is a solid[7], and the
increased molecular
complexity favoring a solid

state at room temperature.

[3] (Note: This is likely a

Boiling Point 358.3£27.0 °C (at 760 mmHg) calculated value and should be
treated as an estimate).
] ] ] Expected to be significantly
Melting Point Not experimentally reported )
higher than room temperature.
Soluble in methanol, ethanol, )
Predicted based on the
chloroform, ethyl acetate,
- ) ] presence of the polar alcohol
Solubility DMSO. Sparingly soluble in

non-polar solvents like

hexanes. Insoluble in water.

group and the large non-polar

aromatic surface area.

LogP (octanol/water)

2.907

[3] (Calculated value,
indicating moderate

lipophilicity).

Section 3: Spectroscopic Characterization

Confirming the identity and purity of (2-Thien-2-ylphenyl)methanol relies on a combination of

spectroscopic techniques. As no public spectra are available for this specific CAS number, this

section provides a detailed prediction of the expected spectral features, grounded in the

analysis of its constituent parts and data from analogous compounds[8][9][10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. The spectrum will be

complex due to the presence of two distinct aromatic systems.

e 'H NMR (Expected, in CDCls, 400 MHz):
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[e]

0 7.5-7.2 ppm (m, 4H): Protons of the phenyl ring. The ortho-substitution pattern will lead
to complex multiplet splitting.

o & 7.4 ppm (dd, 1H), 7.2 ppm (dd, 1H), 7.0 ppm (dd, 1H): The three protons of the
thiophene ring. The coupling constants (J-values) will be characteristic of a 2-substituted
thiophene.

o 0 4.8 ppm (s, 2H): The benzylic methylene (-CHz-) protons. This signal would be a singlet
as there are no adjacent protons.

o 0 2.0-2.5 ppm (s, broad, 1H): The hydroxyl (-OH) proton. Its chemical shift is variable and
depends on concentration and solvent. It may exchange with D20.

e 13C NMR (Expected, in CDCls, 101 MHz):

o 11 distinct signals are expected, corresponding to the 11 unique carbon atoms in the
molecule.

o 9 140-145 ppm: Quaternary carbons at the junction of the two rings and the carbon
bearing the thiophene's sulfur atom.

o 0 125-130 ppm: Aromatic C-H carbons from both the phenyl and thiophene rings.

o 0 62-65 ppm: The benzylic carbon (-CH20H).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.
o Characteristic Absorptions (Expected, cm~1):

o 3400-3200 cm~? (broad, strong): O-H stretching vibration of the alcohol group.

o 3100-3000 cm~! (medium): Aromatic C-H stretching from both rings.

o 2950-2850 cm~! (medium): Aliphatic C-H stretching of the -CHz- group.
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o 1600-1450 cm~* (multiple, medium-strong): C=C stretching vibrations within the aromatic
and heteroaromatic rings.

o 1260-1050 cm~1 (strong): C-O stretching of the primary alcohol[11].

o ~700-800 cm~1: C-S stretching from the thiophene ring.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the
overall formula.

o Expected Features (Electron lonization, El):
o Molecular lon (M*): m/z = 190.
o Key Fragments:
» m/z=172 (M - H20): Loss of water from the alcohol.
» m/z =159 (M - CH20H): Loss of the hydroxymethyl group.
» m/z = 83: Thienyl cation fragment.

» m/z = 77: Phenyl cation fragment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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